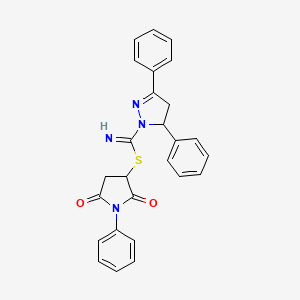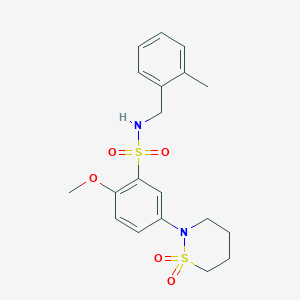
ethyl 1-(2-adamantyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-adamantyl)-4-piperidinecarboxylate, also known as memantine, is a medication used to treat Alzheimer's disease. Memantine is a non-competitive NMDA receptor antagonist that works by blocking excessive stimulation of glutamate receptors in the brain. In
Mécanisme D'action
Memantine works by blocking excessive stimulation of glutamate receptors in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. Glutamate is a neurotransmitter that is involved in learning and memory, but excessive stimulation of glutamate receptors can lead to excitotoxicity and neuronal damage. Memantine blocks this excessive stimulation without completely inhibiting normal glutamate signaling.
Biochemical and Physiological Effects:
In addition to its effects on glutamate receptors, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate also affects other neurotransmitter systems in the brain, including acetylcholine, dopamine, and serotonin. Memantine has been shown to increase acetylcholine release and inhibit dopamine and serotonin reuptake. These effects may contribute to its therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 1-(2-adamantyl)-4-piperidinecarboxylate in lab experiments is its well-established mechanism of action and safety profile. Memantine has been extensively studied in clinical trials and is approved for use in humans. However, one limitation is its relatively low potency compared to other NMDA receptor antagonists. This may require higher concentrations of ethyl 1-(2-adamantyl)-4-piperidinecarboxylate to achieve the desired effect in experiments.
Orientations Futures
For ethyl 1-(2-adamantyl)-4-piperidinecarboxylate research include exploring its potential therapeutic effects in other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, there is ongoing research into developing more potent and selective NMDA receptor antagonists that may have even greater therapeutic potential than ethyl 1-(2-adamantyl)-4-piperidinecarboxylate.
Méthodes De Synthèse
Memantine can be synthesized through a multi-step process involving the reaction of 1-adamantylamine with ethyl bromoacetate to form ethyl 1-(2-adamantyl)-4-oxopiperidine-3-carboxylate. The intermediate is then reduced with sodium borohydride to produce ethyl 1-(2-adamantyl)-4-piperidinecarboxylate. This synthesis method has been widely used and optimized over the years to produce ethyl 1-(2-adamantyl)-4-piperidinecarboxylate in large quantities for clinical use.
Applications De Recherche Scientifique
Memantine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate has been shown to improve cognitive function and slow disease progression. In Parkinson's disease, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate has been shown to reduce motor symptoms and protect against dopaminergic neuron degeneration. In multiple sclerosis, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate has been shown to reduce inflammation and demyelination.
Propriétés
IUPAC Name |
ethyl 1-(2-adamantyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-2-21-18(20)14-3-5-19(6-4-14)17-15-8-12-7-13(10-15)11-16(17)9-12/h12-17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNJVVMGBASDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-adamantyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4957629.png)





![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4957677.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957682.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)

![(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine](/img/structure/B4957715.png)
